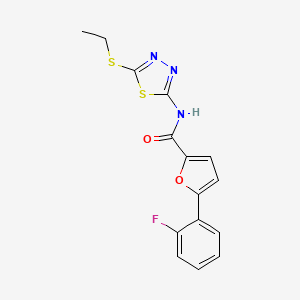
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H12FN3O2S2 and its molecular weight is 349.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C13H12FN3O2S
- Molecular Weight : 289.32 g/mol
The structure features a thiadiazole ring, which is known for its diverse biological activities, and a furan moiety that enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 5-(4-Fluorophenyl)-1,3,4-thiadiazole | S. aureus | 20 | Antibacterial |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazole | B. subtilis | 25 | Antibacterial |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazole | C. albicans | 30 | Antifungal |
The presence of halogen substituents on the phenyl ring has been correlated with increased antibacterial efficacy, suggesting that structural modifications can enhance biological activity.
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties. A study focusing on related thiadiazole derivatives revealed significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5d | HeLa | 0.37 | Induction of apoptosis |
| 5g | MCF-7 | 0.73 | Cell cycle arrest at sub-G1 |
| Sorafenib | HeLa | 7.91 | Reference drug |
Flow cytometry analysis indicated that these compounds induce apoptotic cell death and effectively block the cell cycle, highlighting their potential as therapeutic agents.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the cells. For example:
- Antimicrobial : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Anticancer : It likely interacts with apoptotic pathways or targets specific receptors involved in cell proliferation.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated their ability to combat multidrug-resistant strains of bacteria.
- Cancer Treatment : Clinical trials involving related compounds have shown promising results in reducing tumor size and improving patient outcomes in advanced cancer cases.
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S2/c1-2-22-15-19-18-14(23-15)17-13(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZFHKHQNDVPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














